molecular formula C16H12N2O2 B10864749 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- CAS No. 59262-06-5

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-

Cat. No.: B10864749
CAS No.: 59262-06-5
M. Wt: 264.28 g/mol
InChI Key: BNATYEFQCUHVCT-UHFFFAOYSA-N
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Description

2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one is a heterocyclic compound belonging to the oxazolone family. These compounds are known for their diverse chemical reactivity and have been extensively studied for their applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one typically involves the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxazolone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one can be compared with other oxazolone derivatives, such as:

  • 2-phenyl-4-((methylamino)methylene)oxazol-5(4h)-one
  • 2-phenyl-4-((ethylamino)methylene)oxazol-5(4h)-one
  • 2-phenyl-4-((butylamino)methylene)oxazol-5(4h)-one

These compounds share similar chemical structures but differ in the substituents attached to the oxazolone ring. The unique phenylamino group in 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

59262-06-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-phenyl-4-(phenyliminomethyl)-1,3-oxazol-5-ol

InChI

InChI=1S/C16H12N2O2/c19-16-14(11-17-13-9-5-2-6-10-13)18-15(20-16)12-7-3-1-4-8-12/h1-11,19H

InChI Key

BNATYEFQCUHVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3

Origin of Product

United States

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